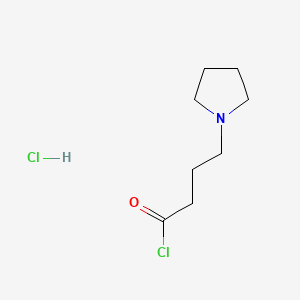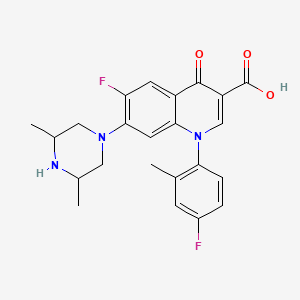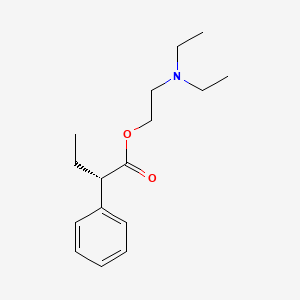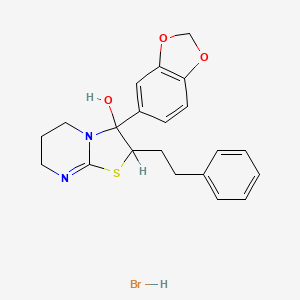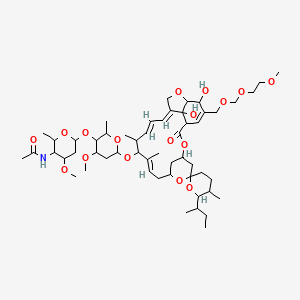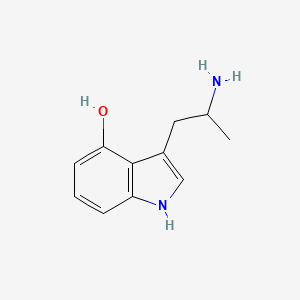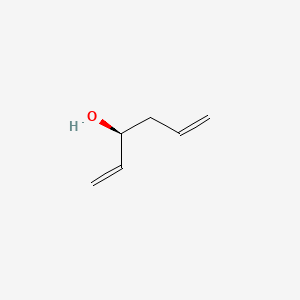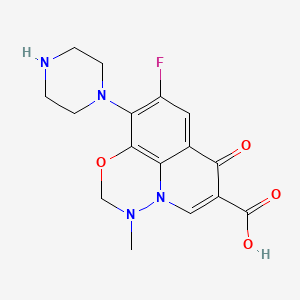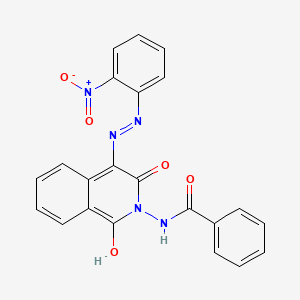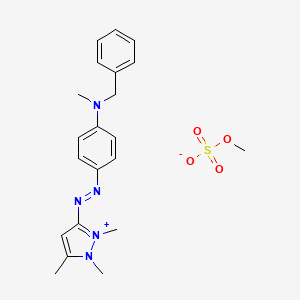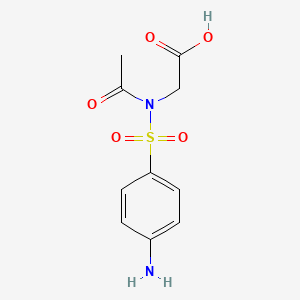
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- is a chemical compound with the molecular formula C10H12N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of glycine, an amino acid, and an acetyl group attached to a sulfonyl-substituted aniline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- typically involves the acetylation of glycine followed by the introduction of the sulfonyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base to facilitate the reaction. The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various conditions, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The acetyl and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
N-Acetyl-4-aminobenzenesulfonamide: Similar structure but lacks the glycine moiety.
N-Acetyl-4-aminophenylsulfonyl chloride: Contains a sulfonyl chloride group instead of the sulfonyl-substituted aniline.
Uniqueness
Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)- is unique due to the presence of both glycine and the sulfonyl-substituted aniline, which confer specific chemical properties and reactivity. This combination makes it valuable for various applications in research and industry.
特性
CAS番号 |
81865-30-7 |
|---|---|
分子式 |
C10H12N2O5S |
分子量 |
272.28 g/mol |
IUPAC名 |
2-[acetyl-(4-aminophenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12(6-10(14)15)18(16,17)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3,(H,14,15) |
InChIキー |
OLQGJVSRMLNYQG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


